molecular formula C9H10O3 B8748531 3-(Hydroxymethyl)-5-methylbenzoic acid

3-(Hydroxymethyl)-5-methylbenzoic acid

Cat. No.: B8748531
M. Wt: 166.17 g/mol
InChI Key: BIOXYUWVLDTYMT-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methylbenzoic acid is a benzoic acid derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. Its molecular formula is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol. The hydroxymethyl group enhances solubility in polar solvents, while the methyl group contributes to steric effects, influencing reactivity and biological interactions .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

3-(hydroxymethyl)-5-methylbenzoic acid

InChI

InChI=1S/C9H10O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

BIOXYUWVLDTYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hydroxymethyl)-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxymethyl-5-methylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:

  • Oxidation with Potassium Permanganate

    • Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
    • Oxidizing Agent: Potassium permanganate (KMnO4)
    • Solvent: Aqueous solution
    • Conditions: Acidic medium, typically sulfuric acid (H2SO4)
    • Product: this compound
  • Oxidation with Chromium Trioxide

    • Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
    • Oxidizing Agent: Chromium trioxide (CrO3)
    • Solvent: Acetone or dichloromethane
    • Conditions: Acidic medium, typically acetic acid (CH3COOH)
    • Product: this compound

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents but optimized for efficiency and yield. Continuous flow reactors and catalytic oxidation methods may be employed to enhance the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

  • Oxidation

    • The hydroxymethyl group can be further oxidized to a carboxylic acid group, forming 3-carboxy-5-methylbenzoic acid.
    • Common oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction

    • The carboxylic acid group can be reduced to an alcohol group, forming 3-hydroxymethyl-5-methylbenzyl alcohol.
    • Common reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution

    • The hydroxyl group can undergo substitution reactions with various reagents to form esters, ethers, or halides.
    • Common reagents: Alcohols (for esterification), alkyl halides (for etherification), thionyl chloride (for halogenation).

Major Products Formed

    Oxidation: 3-Carboxy-5-methylbenzoic acid

    Reduction: 3-Hydroxymethyl-5-methylbenzyl alcohol

    Substitution: Esters, ethers, halides depending on the reagents used

Scientific Research Applications

3-(Hydroxymethyl)-5-methylbenzoic acid has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the synthesis of biologically active compounds and pharmaceuticals.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
    • Used as an intermediate in the synthesis of drug candidates.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Employed in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Hydroxymethyl)-5-methylbenzoic acid with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound Hydroxymethyl (3), Methyl (5) C₉H₁₀O₃ 166.17 N/A* High polarity due to -CH₂OH; moderate lipophilicity from -CH₃
3-Hydroxy-5-methylbenzoic acid Hydroxy (3), Methyl (5) C₈H₈O₃ 152.14 585-81-9 Lower solubility than hydroxymethyl analog; acidic (pKa ~4.5)
3-(Aminomethyl)-5-hydroxybenzoic acid Aminomethyl (3), Hydroxy (5) C₈H₉NO₃ 167.16 1243457-77-3 Basic amino group enhances solubility in acidic media; potential for salt formation
5-(Hydroxymethyl)-2-furfural Hydroxymethyl (5), Aldehyde (2) C₆H₆O₃ 126.11 67-47-2 High reactivity due to aldehyde; common in Maillard reactions
Key Observations:
  • Solubility: The hydroxymethyl group in the target compound improves water solubility compared to 3-hydroxy-5-methylbenzoic acid, which relies solely on a phenolic -OH group .
  • Reactivity: The -CH₂OH group is less acidic (pKa ~15) than phenolic -OH (pKa ~10), reducing ionization in physiological conditions. This property may influence drug metabolism and stability .
  • Biological Activity: Hydroxymethyl derivatives are often intermediates in drug synthesis.

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